molecular formula C7H4BrF2NO B1380995 5-Bromo-2,3-difluorobenzamide CAS No. 1626337-90-3

5-Bromo-2,3-difluorobenzamide

Cat. No.: B1380995
CAS No.: 1626337-90-3
M. Wt: 236.01 g/mol
InChI Key: GPOZYURDVJMILC-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorobenzamide is a synthetic organic compound with the molecular formula C7H4BrF2NO. It is characterized by the presence of bromine, fluorine, and amide functional groups, making it a versatile compound in various chemical reactions and applications.

Scientific Research Applications

5-Bromo-2,3-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

5-Bromo-2,3-difluorobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a dry, cool, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the reaction of 2,3-difluorobenzamide with bromine in the presence of a catalyst under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors for the bromination and fluorination steps. This method enhances the yield and purity of the compound while ensuring safety and efficiency in large-scale production .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products: The major products formed from these reactions include various substituted benzamides, which can be further utilized in different chemical syntheses and applications .

Comparison with Similar Compounds

  • 5-Bromo-2,3-difluorobenzoic acid
  • 5-Bromo-2,3-difluoro-N-methoxy-N-methylbenzamide
  • 5-Bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide

Uniqueness: 5-Bromo-2,3-difluorobenzamide stands out due to its specific combination of bromine and fluorine atoms, which impart unique reactivity and properties. This makes it particularly useful in specialized chemical syntheses and research applications.

Properties

IUPAC Name

5-bromo-2,3-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOZYURDVJMILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307907
Record name 5-Bromo-2,3-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1626337-90-3
Record name 5-Bromo-2,3-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1626337-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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